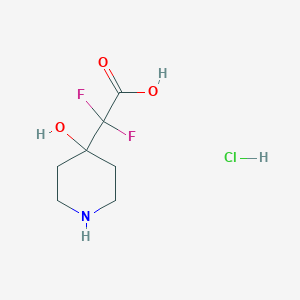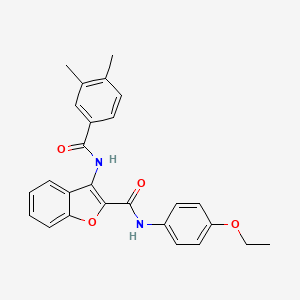
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a urea derivative that is structurally related to a class of compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as acetylcholinesterase inhibition and antitumor activities .
Synthesis Analysis
The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate or a carbamate. For instance, the synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas involved optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility . Similarly, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was achieved, and its structure was characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction, which provided insights into its three-dimensional conformation and potential interactions with biological targets . This information is essential for understanding the molecular basis of the compound's activity and for rational drug design.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions. For example, the unexpected product 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea was formed under hydrochloric acid-catalyzed and solvent-free conditions . This highlights the reactivity of urea compounds under different conditions, which could be relevant for the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The fluorescence properties of ethyl carbamate, a related compound, were utilized to develop a method for its determination in alcoholic beverages . Additionally, the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea under mild conditions indicates the influence of substituents on the reactivity of urea derivatives . These studies provide a foundation for understanding the properties of this compound.
科学的研究の応用
Crystal Structure Analysis
The structural analysis of similar compounds indicates an interest in understanding the molecular conformation and its implications for biological activity. For instance, a study detailed the crystal structure of a compound related to 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, highlighting the twisted planar configuration of its indole component and the role of hydroxy groups in forming hydrogen bonds. Such insights are crucial for exploring the compound's potential in scientific research, especially in terms of its biological interactions (S. M. Saharin et al., 2008).
Synthetic Applications
The synthesis of ureas and their derivatives has been demonstrated through various methodologies, indicating the compound's role in developing new synthetic routes. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a method for transforming carboxylic acids into ureas, showcasing the compound's utility in chemical synthesis and potential applications in material science and drug development (Kishore Thalluri et al., 2014).
Biochemical Evaluation
A series of compounds structurally related to this compound has been synthesized and evaluated for their bioactivity, such as antiacetylcholinesterase activity. This research underlines the importance of understanding the compound's biochemical applications, particularly in the context of therapeutic uses for neurodegenerative diseases (J. Vidaluc et al., 1995).
Food and Beverage Analysis
The presence of ethyl carbamate (a related compound) in foods and beverages has raised health concerns, leading to studies on its occurrence and formation mechanisms. This research is vital for regulatory purposes and for understanding potential health risks associated with consumption of fermented foods and alcoholic beverages (J. Weber & V. Sharypov, 2009).
Material Science Applications
Investigations into the rheology and morphology of hydrogels formed by compounds structurally similar to this compound highlight the potential applications in material science, particularly in the development of novel hydrogel materials with tunable physical properties (G. Lloyd & J. Steed, 2011).
Antitumor Activities
Research on compounds structurally related to this compound has explored their potential antitumor activities, providing a basis for further exploration into their use in cancer therapy. Docking studies and biochemical assays help identify promising candidates for developing new anticancer drugs (Ch Hu et al., 2018).
特性
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-16(7-8-17)13(18)15-12-9-14-11-6-4-3-5-10(11)12/h3-6,9,14,17H,2,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOYYKJRYNGFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)
![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2528384.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528387.png)

methanone](/img/structure/B2528389.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)



![N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2528396.png)